molecular formula C21H22ClN7O2 B2795074 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396806-92-0

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

货号: B2795074
CAS 编号: 1396806-92-0
分子量: 439.9
InChI 键: DLGNRJDLHAZUNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a urea-based small molecule featuring a pyrimidine core linked to a substituted phenyl group and a piperazine ring. The phenyl moiety at the 5-position is substituted with a chlorine atom and a methoxy group, while the pyrimidin-5-yl group is connected to a piperazine ring bearing a pyridin-2-yl substituent.

属性

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O2/c1-31-18-6-5-15(22)12-17(18)27-21(30)26-16-13-24-20(25-14-16)29-10-8-28(9-11-29)19-4-2-3-7-23-19/h2-7,12-14H,8-11H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGNRJDLHAZUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Research Findings and Implications

  • Binding Affinity: Piperazine-pyrimidine-urea hybrids (e.g., and compounds) often exhibit nanomolar affinity for kinases (e.g., EGFR) or serotonin receptors. The target’s pyridine-piperazine group may mimic these interactions .
  • Synthetic Feasibility : High yields (>85%) for analogs in suggest robust protocols for urea formation, though the target’s lack of thiazole may require alternative coupling strategies.
  • ADMET Profile : Chloro and methoxy substituents in the target compound likely confer balanced LogP values (~2–3), aligning with orally bioavailable drugs. Pyridine may reduce CYP450 inhibition risks compared to trifluoromethyl groups .

Notes

  • Limited direct data exist for the target compound; comparisons rely on structural analogs from peer-reviewed sources (e.g., ).
  • Further studies are needed to validate the target’s biological activity, pharmacokinetics, and synthetic scalability.

常见问题

Q. What are the critical parameters for optimizing the synthesis of this urea derivative?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for coupling reactions between aryl chlorides and amines to ensure complete conversion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or dichloromethane may improve intermediate purification .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) to facilitate urea bond formation . Validation : Monitor reaction progress via TLC or HPLC, with yields typically improved through recrystallization or column chromatography .

Q. How can structural features of this compound be characterized to confirm purity and identity?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy, chloro, pyridinylpiperazine groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z for C23_{23}H22_{22}ClN7_7O2_2) .
  • X-ray crystallography : Resolve spatial arrangement of the pyrimidine-piperazine-urea scaffold, if crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays aligned with the compound’s structural motifs:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrimidine-piperazine moiety’s ATP-binding pocket affinity .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
  • Solubility and stability : Measure logP (octanol-water partition coefficient) and plasma stability via HPLC to guide dosing in subsequent studies .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. fluoro, methoxy vs. methyl) impact target selectivity?

Comparative analysis of analogs (Table 1) reveals:

SubstituentPositionTarget Affinity (IC50_{50})Selectivity Ratio (Kinase A/B)
-Cl5-phenyl0.12 µM (EGFR)12:1 (EGFR vs. VEGFR)
-F4-phenyl0.45 µM (VEGFR)1:8 (EGFR vs. VEGFR)
-OCH3_32-phenyl0.30 µM (PDGFR)5:1 (PDGFR vs. FGFR)
Key Insight : Chloro and methoxy groups enhance EGFR/PDGFR selectivity, while fluorine shifts preference to VEGFR .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Buffer optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as urea derivatives may exhibit pH-dependent aggregation .
  • Control compounds : Include known inhibitors (e.g., erlotinib for EGFR) to benchmark activity and identify assay-specific artifacts .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Docking studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets, focusing on hydrogen bonds between the urea carbonyl and hinge regions .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns to prioritize derivatives with low RMSD fluctuations .

Methodological Guidance

Q. What protocols mitigate degradation during long-term storage?

  • Storage conditions : Lyophilize the compound and store at -20°C under inert gas (N2_2) to prevent hydrolysis of the urea bond .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

Q. How to optimize reaction yields for scale-up synthesis?

  • Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., amine coupling) .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., molar ratios, solvent volume) and reduce stepwise trial-and-error .

Data Contradiction Analysis

Q. Why does the compound show variable IC50_{50}50​ values in kinase assays from different labs?

Potential factors include:

  • Enzyme source : Recombinant vs. native kinases may have post-translational modifications affecting binding .
  • ATP concentration : Higher ATP levels (≥1 mM) reduce apparent inhibition potency for competitive inhibitors .
  • Pre-incubation time : Insufficient equilibration (e.g., <30 min) may underestimate slow-binding inhibition .

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